Antitrypanosomal agent 2
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Overview
Description
Antitrypanosomal agent 2 is a compound designed to combat trypanosomiasis, a disease caused by parasitic protozoa of the genus Trypanosoma. This disease affects millions of people and animals, particularly in tropical regions. The compound has shown promising results in preclinical studies, offering hope for more effective treatments against this neglected tropical disease .
Mechanism of Action
Target of Action
Antitrypanosomal Agent 2, also known as “3-{3-phenyl-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile” or “3-(3-phenyl-4-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-1H-pyrazol-1-yl)propanenitrile”, is designed to target trypanosomatids . Trypanosomatids are a group of protozoan parasites that include Trypanosoma and Leishmania species . These organisms are responsible for several neglected tropical diseases, such as Chagas disease and leishmaniasis .
Mode of Action
The compound interacts with its targets by promoting the production of nitric oxide (NO) and reactive oxygen species (ROS) . These molecules are harmful to trypanosomatids and can lead to their death . The compound’s mechanism of action is modulated through chemical functionalization at the 4-position of a 2-arylquinazoline scaffold .
Biochemical Pathways
The compound affects the biochemical pathways related to the production of NO and ROS . These molecules can cause oxidative stress in the parasites, disrupting their normal functions and leading to cell death . The compound also acts as an antifolate agent , inhibiting the synthesis of folate-dependent enzymes essential for the parasite’s survival .
Pharmacokinetics
Similar compounds have shown satisfactory predicted physico-chemical properties including oral bioavailability, permeability, and transport properties
Result of Action
The result of the compound’s action is the death of the trypanosomatid parasites . By promoting the production of NO and ROS, and acting as an antifolate agent, the compound disrupts essential biochemical pathways in the parasites, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antitrypanosomal agent 2 typically involves multiple steps. One common route includes the preparation of 2-aminopyrimidine derivatives from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process involves ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: Antitrypanosomal agent 2 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different levels of antitrypanosomal activity .
Scientific Research Applications
Antitrypanosomal agent 2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on Trypanosoma species and other parasitic protozoa.
Medicine: Explored as a potential therapeutic agent for treating trypanosomiasis and other parasitic infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Melarsoprol: An arsenic-based drug used to treat late-stage trypanosomiasis.
Nifurtimox: A nitrofuran compound used to treat Chagas disease.
Benznidazole: Another nitrofuran used for Chagas disease treatment.
Comparison: Antitrypanosomal agent 2 is unique in its structure and mechanism of action compared to these compounds. While melarsoprol and nifurtimox have significant side effects and resistance issues, this compound offers a potentially safer and more effective alternative .
Properties
IUPAC Name |
3-[3-phenyl-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]pyrazol-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c18-7-4-8-22-10-12(14(21-22)11-5-2-1-3-6-11)9-13-15(23)19-17(25)20-16(13)24/h1-3,5-6,9-10H,4,8H2,(H2,19,20,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFSMDQCXMNEHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=O)NC3=O)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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